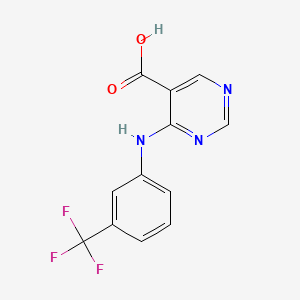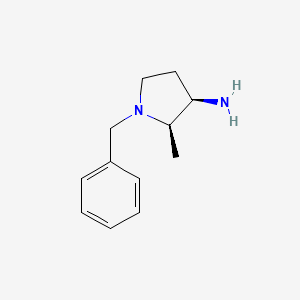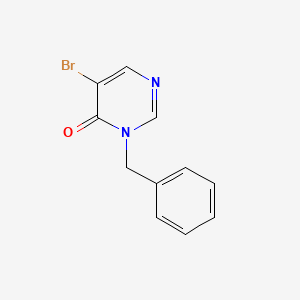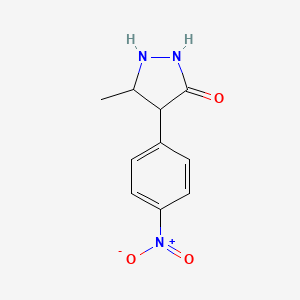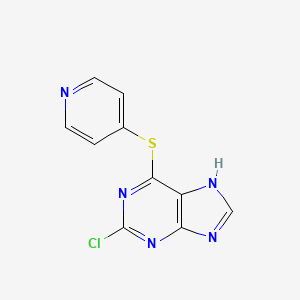
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cinnoline core, an amino group, a fluoro substituent, and a morpholinyl ethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: This step involves the cyclization of appropriate precursors to form the cinnoline ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Fluorination: The fluoro substituent is added using fluorinating agents under controlled conditions.
Attachment of the Morpholinyl Ethyl Side Chain: This step involves the reaction of the cinnoline derivative with a morpholine derivative to introduce the morpholinyl ethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-hydroxyphenyl)-N-propyl-
Uniqueness
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
187231-63-6 |
|---|---|
分子式 |
C15H18FN5O2 |
分子量 |
319.33 g/mol |
IUPAC名 |
4-amino-8-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O2/c16-11-3-1-2-10-12(17)14(20-19-13(10)11)15(22)18-4-5-21-6-8-23-9-7-21/h1-3H,4-9H2,(H2,17,19)(H,18,22) |
InChIキー |
ZGFWWZRTBBIPCT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



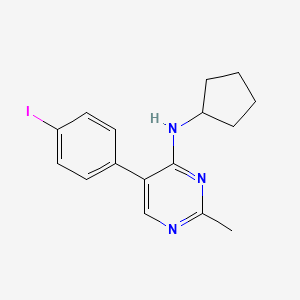

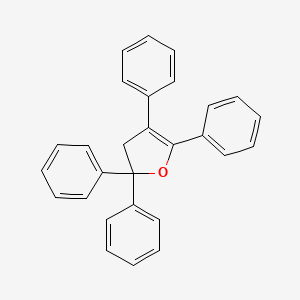
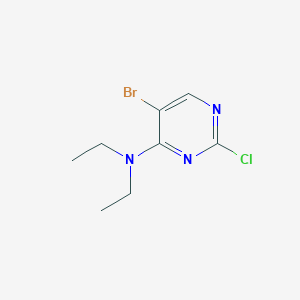
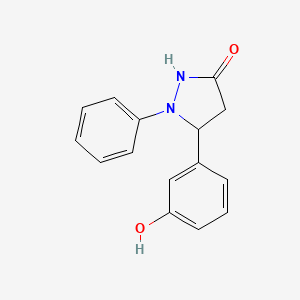
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
